An In-Depth Technical Guide to 1-(Pyridin-2-ylcarbonyl)piperazine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(Pyridin-2-ylcarbonyl)piperazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridinyl-Piperazine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a wide array of biological targets and serve as a foundation for the development of potent therapeutics. The piperazine moiety is a quintessential example of such a scaffold, prized for its versatile synthetic handles, favorable pharmacokinetic properties, and presence in numerous approved drugs.[1] When coupled with a pyridine ring, another key pharmacophore, the resulting pyridinyl-piperazine core becomes a powerful building block for interrogating complex biological systems.
This guide provides a comprehensive technical overview of 1-(Pyridin-2-ylcarbonyl)piperazine , also known as piperazin-1-yl(pyridin-2-yl)methanone . We will delve into its core chemical properties, explore robust synthetic methodologies, discuss its reactivity, and contextualize its importance within the broader field of drug discovery and development. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel bioactive agents.
Physicochemical and Structural Properties
1-(Pyridin-2-ylcarbonyl)piperazine is a heterocyclic compound featuring a piperazine ring acylated at one of the nitrogen atoms with a picolinoyl group (from pyridine-2-carboxylic acid). This structure imparts a unique combination of properties, including a basic secondary amine and a polar amide linkage, which govern its solubility, reactivity, and biological interactions.
The secondary amine on the piperazine ring provides a site for hydrogen bonding and protonation, influencing the molecule's solubility in aqueous media and its ability to interact with biological targets. The pyridine ring introduces aromaticity and a potential hydrogen bond acceptor at its nitrogen atom. The central carbonyl group of the amide linkage also acts as a hydrogen bond acceptor.
Table 1: Core Physicochemical Properties of 1-(Pyridin-2-ylcarbonyl)piperazine and its Dihydrochloride Salt
| Property | Value | Source |
| Chemical Name | piperazin-1-yl(pyridin-2-yl)methanone | IUPAC |
| Synonyms | 1-(Picolinoyl)piperazine, 1-(Pyridine-2-carbonyl)piperazine | - |
| Molecular Formula | C₁₀H₁₃N₃O | [2] |
| Molecular Weight | 191.23 g/mol | [2] |
| CAS Number | 39639-99-1 (Dihydrochloride Salt) | [3] |
| Appearance | White to off-white solid (predicted) | General Observation |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | [4] |
| pKa | The secondary amine is expected to have a pKa in the range of 8-9, typical for piperazine derivatives. | [5] |
Note: Experimental data for the free base is not widely published. Data for the dihydrochloride salt is more readily available from commercial suppliers.
Synthesis and Reactivity: A Scientist's Perspective
The synthesis of 1-(Pyridin-2-ylcarbonyl)piperazine is primarily achieved through the formation of an amide bond between the piperazine and picolinic acid moieties. The choice of synthetic route depends on factors such as scale, available starting materials, and desired purity.
Causality in Synthetic Route Selection
The most direct and common approach is the acylation of piperazine with an activated derivative of picolinic acid. The key challenge is achieving mono-acylation, as the symmetrical piperazine molecule has two reactive secondary amines. To circumvent the formation of the di-substituted byproduct, one of the piperazine nitrogens must be temporarily protected, or a large excess of piperazine can be used.
A common strategy involves using N-Boc-piperazine as the starting material. The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to many reaction conditions but can be cleanly removed under acidic conditions.
Workflow for Synthesis
The logical workflow for the synthesis of 1-(Pyridin-2-ylcarbonyl)piperazine involves two main steps: amide coupling followed by deprotection.
Caption: Synthetic workflow for 1-(Pyridin-2-ylcarbonyl)piperazine.
Experimental Protocols
This protocol involves activating picolinic acid to its more reactive acid chloride form.
Step 1a: Preparation of Picolinoyl Chloride Hydrochloride
-
To a round-bottom flask, add picolinic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (5.0 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).[6]
-
Heat the mixture to 70-75 °C and stir for 2-3 hours until gas evolution (SO₂) ceases.
-
Remove the excess thionyl chloride under reduced pressure. Toluene can be added and co-evaporated to ensure complete removal. The resulting solid is picolinoyl chloride hydrochloride, which can be used in the next step without further purification.
Step 1b: Acylation of Piperazine
-
Dissolve piperazine (3.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a dropping funnel. Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the picolinoyl chloride hydrochloride (1.0 eq) from Step 1a in anhydrous DCM and add it dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(Pyridin-2-ylcarbonyl)piperazine.
This method avoids the harsh conditions of thionyl chloride and often results in higher yields and cleaner reactions.
-
In a flask, dissolve picolinic acid (1.0 eq) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) in anhydrous DMF.[4]
-
Add DIPEA (2.5 eq) to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add N-Boc-piperazine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-1-(pyridin-2-ylcarbonyl)piperazine.
-
For deprotection, dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize.
-
Dry the organic layer, concentrate, and purify as needed to yield the final product.
Applications in Research and Drug Development
The 1-(Pyridin-2-ylcarbonyl)piperazine scaffold is a key building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Central Nervous System (CNS) Disorders
Many piperazine derivatives exhibit pharmacological activity in the central nervous system.[7] They serve as ligands for various neurotransmitter receptors, including serotonin and dopamine receptors. For instance, derivatives of 1-(phenyl)piperazin-1-yl)pyridin-2(1H)-one have been synthesized and evaluated as potent selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression.[8] The structural rigidity and hydrogen bonding capabilities of the pyridinyl-piperazine core are crucial for high-affinity binding to these targets.
Enzyme Inhibition
The scaffold is also prevalent in the design of enzyme inhibitors. Recently, hybrid derivatives of pyridylpiperazine have been synthesized and identified as potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[9] The ability of the heterocyclic rings to coordinate with metal ions in enzyme active sites, coupled with the synthetic tractability of the piperazine core, makes this a valuable starting point for inhibitor design.
Caption: Relationship between the core scaffold and its applications.
Safety and Handling
Based on the Safety Data Sheet for its dihydrochloride salt, 1-(Pyridin-2-ylcarbonyl)piperazine should be handled with appropriate precautions.[3]
-
Hazard Classification: Harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[3]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3]
Conclusion
1-(Pyridin-2-ylcarbonyl)piperazine is a synthetically accessible and highly valuable scaffold in medicinal chemistry. Its robust synthesis, predictable reactivity, and the proven track record of the pyridinyl-piperazine core in a multitude of biologically active compounds make it a cornerstone for the development of new therapeutics. This guide provides the fundamental chemical knowledge and practical protocols necessary for researchers to effectively utilize this important building block in their drug discovery endeavors.
References
- PubChem. (n.d.). (4-Pyridin-2-yl-piperazin-1-yl)-o-tolyl-methanone. National Center for Biotechnology Information.
- ChemicalBook. (2022). PIPERAZIN-1-YL-PYRIDIN-3-YL-METHANONE Safety Data Sheet.
- PubChem. (n.d.). (4-Pyridin-2-ylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. National Center for Biotechnology Information.
- Sigma-Aldrich. (2025). Safety Data Sheet: Piperazine.
- Cayman Chemical. (2025). Safety Data Sheet: Piperazine.
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1370258. [Link]
- TCI Chemicals. (2025). Safety Data Sheet: Piperazine Anhydrous.
-
Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]
-
Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. [Link]
- BenchChem. (n.d.). A Technical Guide to the Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.
- ChemicalBook. (n.d.). 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum.
-
Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6932. [Link]
- Santa Cruz Biotechnology. (n.d.). Piperazin-1-yl-pyridin-3-yl-methanone dihydrochloride.
- Bhavana, P. S., & Kumar, H. S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2602.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
- CN108129404B. (2020). Synthesis method of chiral piperazinone derivative.
- Advanced ChemBlocks. (n.d.). (Piperazin-1-yl)(pyridin-4-yl)methanone hydrochloride.
- ChemicalBook. (n.d.). 1-Phenylpiperazine(92-54-6) 1H NMR spectrum.
- BLDpharm. (n.d.). 1269228-76-3|Piperazin-1-yl(1H-pyrrol-2-yl)methanone hydrochloride.
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link].
- Biosynce. (2025). What are the biological activities of piperazine?.
- Alfa Chemical. (n.d.). China 4'-Hydroxyacetophenone CAS:99-93-4 Manufacturers.
-
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 235-244. [Link]
-
de Oliveira, A. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-595. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link].
- ECHEMI. (n.d.). wholesale 99-93-4 hydroxyacetophenone.
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 31. [Link]
-
Al-Jubouri, H., & Mohammad, H. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 416-438. [Link]
- Jinan Qinmu Fine Chemical Co., Ltd. (n.d.). 4'-Hydroxyacetophenone CAS No.:99-93-4 Factory China.
- Cayman Chemical. (n.d.). 2'-Hydroxyacetophenone (CAS 118-93-4).
- ATB (Automated Topology Builder). (n.d.). Piperazine | C4H10N2 | MD Topology | NMR | X-Ray.
- Hong Jin. (n.d.). 4-Hydroxyacetophenone CAS 99-93-4 99% Factory.
- ChemicalBook. (n.d.). 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum.
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (4-Pyridin-2-yl-piperazin-1-yl)-o-tolyl-methanone | C17H19N3O | CID 706992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
